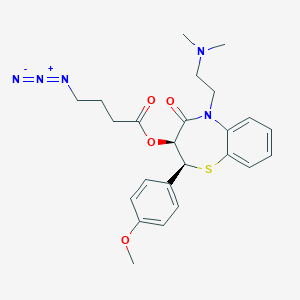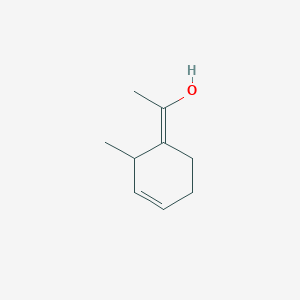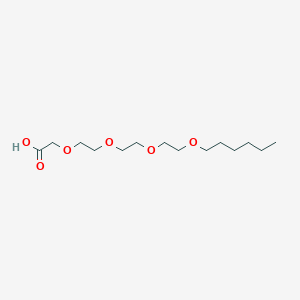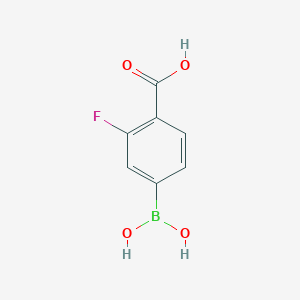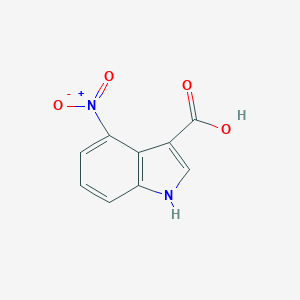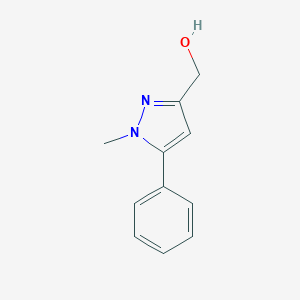
(1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol
Vue d'ensemble
Description
“(1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol” is a member of pyrazoles and a ring assembly . It is an intermediate used to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines as selective and orally active dipeptidylpeptidase 4 inhibitors for use as antidiabetic agents .
Molecular Structure Analysis
The molecular formula of “(1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol” is C11H12N2O . The InChI string is InChI=1S/C11H12N2O/c1-13-11(7-10(8-14)12-13)9-5-3-2-4-6-9/h2-7,14H,8H2,1H3 . The Canonical SMILES is CN1C(=CC(=N1)CO)C2=CC=CC=C2 .Physical And Chemical Properties Analysis
The molecular weight of “(1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol” is 188.23 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The exact mass is 188.094963011 g/mol . The topological polar surface area is 38 Ų .Applications De Recherche Scientifique
Synthesis and Crystal Structures :
- Synthesis techniques and crystal structures of similar pyrazole derivatives have been a major focus. For instance, the synthesis and characterization of compounds like "(5-Methyl-3-phenyl-1H-pyrazol-1-yl)-[5-(p-tolylamino)-2H-1,2,3-triazol-4-yl]methanone" involve techniques like NMR, MS, and IR spectra data, and X-ray diffraction (Cao, Dong, Shen, & Dong, 2010).
Biological Activities :
- Various pyrazole derivatives have been explored for their biological activities, including antimicrobial properties. For example, derivatives synthesized by condensing chalcones with isoniazid showed significant antimicrobial activity (Kumar, Meenakshi, Kumar, & Kumar, 2012).
- Other derivatives have exhibited potential as herbicides and insecticides (Wang, Wu, Liu, Li, Song, & Li, 2015).
Material Science Applications :
- Pyrazole derivatives have been used in material science, particularly in corrosion inhibition. For example, certain pyrazole derivatives demonstrated significant inhibition efficiency for mild steel in hydrochloric acid solution (Yadav, Sinha, Sarkar, & Tiwari, 2015).
Chemical Properties and Applications :
- Research into the chemical properties of these compounds has led to applications in various fields, including organic synthesis and chemical reactions. For instance, the study of a Ni(II) complex with a ligand derived from a pyrazole demonstrated interesting structural properties (Vafazadeh, Mansouri, & Willis, 2020).
Photochemical Studies :
- The photochemistry of phenyl-substituted 1-methylpyrazoles has been explored, revealing insights into phototransposition mechanisms and the formation of various intermediates and products (Pavlik & Kebede, 1997).
Propriétés
IUPAC Name |
(1-methyl-5-phenylpyrazol-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-13-11(7-10(8-14)12-13)9-5-3-2-4-6-9/h2-7,14H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMDMCKKOZJKHKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CO)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20559287 | |
| Record name | (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20559287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol | |
CAS RN |
124344-98-5 | |
| Record name | (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20559287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

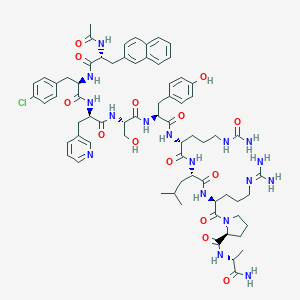
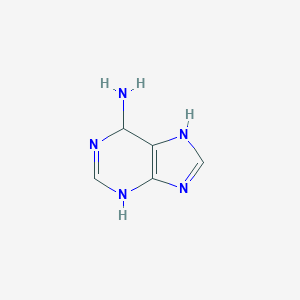
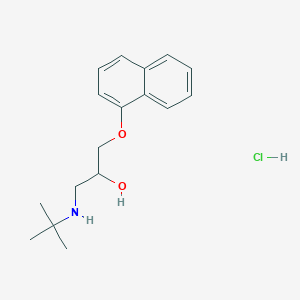
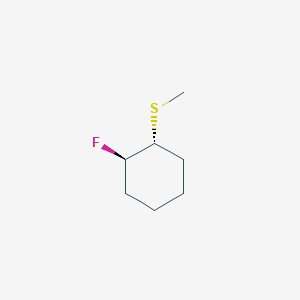
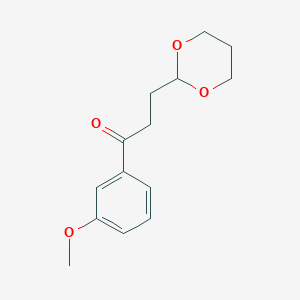
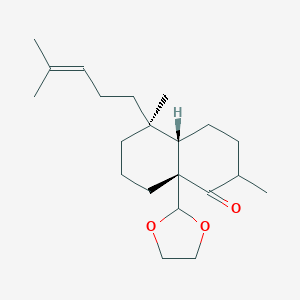
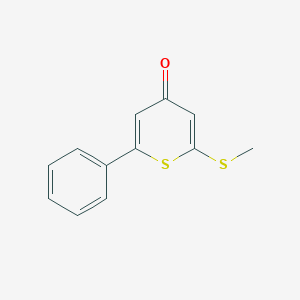
silyl](/img/structure/B55129.png)
![8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B55132.png)
